molecular formula C17H15N3O3 B5872588 N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide

Cat. No. B5872588
M. Wt: 309.32 g/mol
InChI Key: KBHCOIWLFCVGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.

Mechanism of Action

CPI-613 targets the N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide cycle in cancer cells, which is essential for energy production. It inhibits two key enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are involved in the N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide cycle. This leads to the accumulation of reactive oxygen species (ROS) in cancer cells, which induces apoptosis.
Biochemical and Physiological Effects:
CPI-613 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide cycle, which leads to the accumulation of ROS, and induces apoptosis. CPI-613 also inhibits the production of ATP (adenosine triphosphate), which is the main source of energy for cancer cells. This leads to a decrease in cell proliferation and sensitizes cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

CPI-613 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it easier to study its effects on cancer cells. However, CPI-613 has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to administer to cells in vitro. It also has a short half-life, which makes it difficult to study its effects in vivo.

Future Directions

There are several future directions for the research on CPI-613. One direction is to study its effects in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to study its effects on cancer stem cells, which are resistant to conventional therapies. It is also important to study the pharmacokinetics and pharmacodynamics of CPI-613 in humans, which will help in the development of clinical trials. Finally, it is important to identify biomarkers that can predict the response to CPI-613, which will help in the personalized treatment of cancer patients.

Synthesis Methods

CPI-613 is synthesized using a multi-step process that involves the condensation of 2-pyridinecarboxylic acid with 3-aminopropylphthalimide, followed by the reaction with acetic anhydride and hydrolysis with sodium hydroxide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

CPI-613 has been extensively studied for its anticancer properties in various preclinical and clinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. CPI-613 has been tested in various cancer types, including pancreatic cancer, acute myeloid leukemia, and lymphoma.

properties

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(14-8-3-4-9-18-14)19-10-5-11-20-16(22)12-6-1-2-7-13(12)17(20)23/h1-4,6-9H,5,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHCOIWLFCVGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.